N,N-Diisopropylaniline

Description

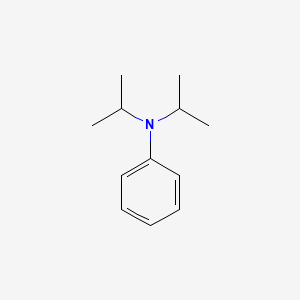

Structure

3D Structure

Properties

IUPAC Name |

N,N-di(propan-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N/c1-10(2)13(11(3)4)12-8-6-5-7-9-12/h5-11H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVSARSKQWCLSJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C1=CC=CC=C1)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8042189 | |

| Record name | N,N-Diisopropylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8042189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4107-98-6 | |

| Record name | N,N-Bis(1-methylethyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4107-98-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Diisopropylaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004107986 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Diisopropylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8042189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-Diisopropylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N-DIISOPROPYLANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KEP9PKA41K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

N,N-Diisopropylaniline molecular structure and weight

An In-depth Technical Guide to N,N-Diisopropylaniline: Structure, Properties, and Applications

Abstract

This compound (CAS No. 4107-98-6) is a tertiary amine characterized by a benzene ring substituted with a diisopropylamino group. This sterically hindered N,N-dialkylaniline serves as a crucial intermediate and reagent in a multitude of synthetic organic chemistry applications. Its unique structural properties make it valuable in the production of pharmaceuticals, agrochemicals, and specialized dyes. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, established synthetic protocols, analytical characterization techniques, and key applications, with a focus on its relevance to researchers and professionals in drug development.

Introduction: The Role of Steric Hindrance in a Key Synthetic Building Block

In the landscape of organic synthesis, the careful selection of reagents is paramount to achieving desired chemical transformations with high yield and selectivity. This compound, a derivative of aniline, is a prime example of how steric and electronic properties can be modulated for specific synthetic purposes. The presence of two bulky isopropyl groups on the nitrogen atom significantly influences its reactivity. Unlike less hindered anilines, the nitrogen's lone pair of electrons is sterically shielded, rendering it a poor nucleophile but an effective non-nucleophilic base in certain contexts.

This characteristic is particularly valuable in the development of complex molecules, such as active pharmaceutical ingredients (APIs), where precise control over reaction pathways is critical.[1][2] this compound and its isomers are key intermediates in the synthesis of antihypertensives, antihistamines, herbicides, and pesticides.[1][2] This guide will delve into the core technical aspects of this versatile compound, providing the foundational knowledge necessary for its effective application in a research and development setting.

Molecular Structure and Physicochemical Properties

The molecular identity of this compound is defined by its unique arrangement of atoms and the resultant physical and chemical characteristics.

Molecular Structure

This compound consists of a central aniline core where the nitrogen atom is bonded to two isopropyl groups. The IUPAC name for this compound is N,N-di(propan-2-yl)aniline.[3] The steric bulk of the isopropyl groups restricts the rotation around the C-N bonds and influences the overall conformation of the molecule.

Caption: General workflow for the synthesis of diisopropylaniline.

Analytical Characterization

Robust analytical methods are essential to confirm the identity and purity of this compound, ensuring it meets the stringent quality requirements for applications in drug development and fine chemical synthesis. [4]

Gas Chromatography-Mass Spectrometry (GC-MS)

Rationale: GC-MS is the gold standard for identifying and quantifying volatile and semi-volatile organic compounds. It effectively separates this compound from starting materials and potential byproducts, while the mass spectrometer provides definitive structural information based on the compound's fragmentation pattern. [4]The key mass-to-charge (m/z) fragments for this compound's isomer, 2,6-diisopropylaniline, are reported as 177 (molecular ion), 162, and 120. [4] Exemplary Protocol:

-

Sample Preparation: Prepare a 1 mg/mL solution of the sample in a volatile solvent like dichloromethane. [4]2. Injection: Inject 1 µL of the solution into the GC system.

-

GC Separation:

-

Column: Use a non-polar capillary column (e.g., DB-5ms). [4] * Oven Program: Start at 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes. [4]4. MS Detection:

-

Ionization: Use standard Electron Ionization (EI) at 70 eV. [4] * Mass Scan Range: Scan from 40 to 400 amu. [4]5. Data Analysis: Compare the resulting mass spectrum with a reference library (e.g., NIST) to confirm the identity of the main peak. Quantify impurities using standard methods. [4]

-

Caption: Workflow for GC-MS analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: ¹H and ¹³C NMR spectroscopy are indispensable for the unambiguous structural confirmation of the final product. [4]The chemical shifts, integration, and coupling patterns of the protons and carbons provide a detailed map of the molecule, allowing for clear differentiation between the desired N,N-isomer and any potential C-alkylated isomers.

Exemplary Protocol:

-

Sample Preparation: Dissolve 10-20 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. [4]2. ¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment on a high-resolution spectrometer (≥400 MHz).

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum to observe all unique carbon environments.

-

Analysis: Analyze the resulting spectra, assigning peaks to the corresponding atoms in the structure. The aromatic region will confirm the substitution pattern on the benzene ring, while the aliphatic region will confirm the structure of the two isopropyl groups attached to the nitrogen.

Applications in Research and Drug Development

This compound is a versatile compound with several important applications in the synthesis of high-value chemicals.

-

Synthetic Intermediate: It is a precursor for more complex molecules. For example, it is used in the synthesis of 4-diisopropylamino benzonitrile, a compound with applications in materials science due to its fluorescence properties. [5][6]It is also a building block for agrochemicals and pharmaceuticals. [2]* Hydroborating Agent Precursor: The borane adducts of this compound have been prepared and used as hydroborating agents. [5]The thermal dissociation of these adducts provides a convenient source of gaseous diborane for hydroboration reactions. [5]* Precursor to N,N,N′,N′-Tetraisopropylbenzidine: It can be used in oxidative coupling reactions to synthesize N,N,N′,N′-tetraisopropylbenzidine, a compound of interest in materials chemistry. * Non-nucleophilic Base: The steric hindrance around the nitrogen atom makes it a useful, moderately strong, non-nucleophilic base in certain organic reactions, capable of scavenging acid without interfering with other reactive sites.

Safety, Handling, and Storage

Proper handling and storage of this compound are essential to ensure laboratory safety.

-

Hazard Identification: According to the Globally Harmonized System (GHS), this compound is classified as a substance that causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335). [3]* Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield. [7] * Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber). * Respiratory Protection: Use only in a well-ventilated area or with a suitable respirator (e.g., type ABEK filter). [8]* Handling: Avoid contact with skin, eyes, and clothing. [7]Prevent inhalation of vapors. Keep away from open flames and sources of ignition. [7][8]* Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place. [9][7]The recommended storage class is for combustible liquids.

-

Conclusion

This compound is a synthetically valuable compound whose utility is derived from the distinct steric and electronic properties conferred by the diisopropylamino group. Its role as a key intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals is well-established. For researchers and drug development professionals, a thorough understanding of its molecular structure, physicochemical properties, synthesis, and analytical characterization is fundamental to leveraging its full potential. Adherence to strict safety and handling protocols is mandatory to mitigate the associated health hazards. As synthetic methodologies continue to advance, the controlled application of sterically hindered reagents like this compound will remain a cornerstone of modern organic chemistry.

References

-

This compound | C12H19N | CID 61329. PubChem - NIH. [Link]

-

This compound. Stenutz. [Link]

-

This compound. Wikidata. [Link]

-

This compound (CAS 4107-98-6): Applications in Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

- CN102701993B - A method for preparing 2, 6-diisopropylaniline and device.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. CN102701993B - A method for preparing 2, 6-diisopropylaniline and device - Google Patents [patents.google.com]

- 3. This compound | C12H19N | CID 61329 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. This compound | 4107-98-6 [chemicalbook.com]

- 6. nbinno.com [nbinno.com]

- 7. fishersci.com [fishersci.com]

- 8. echemi.com [echemi.com]

- 9. This compound CAS#: 4107-98-6 [m.chemicalbook.com]

N,N-Diisopropylaniline CAS number and synonyms

An In-Depth Technical Guide to N,N-Diisopropylaniline for Advanced Research and Development

Authored by a Senior Application Scientist

Introduction: In the landscape of modern organic synthesis, this compound emerges as a versatile tertiary amine with significant utility. Its unique steric and electronic properties make it a valuable intermediate and reagent in a multitude of chemical transformations. This guide provides a comprehensive overview of this compound, from its fundamental properties to its practical applications, tailored for researchers, scientists, and professionals in drug development.

Section 1: Chemical Identity and Properties

This compound, a substituted aniline, is characterized by the presence of two isopropyl groups on the nitrogen atom. This substitution pattern imparts specific reactivity and physical characteristics to the molecule.

1.1. Chemical Abstract Service (CAS) Number and Synonyms

The definitive identifier for this compound is its CAS number, which ensures unambiguous identification in databases and publications.

The compound is also known by several synonyms in the literature and commercial listings:

-

N,N-Diisopropylbenzenamine[4]

1.2. Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in experimental design and process scale-up.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₉N | [1][2][4][5] |

| Molecular Weight | 177.29 g/mol | [1][2][5] |

| Appearance | Colorless to pale yellow liquid | [4] |

| Boiling Point | 95-96 °C @ 11 mmHg | [1][4][6] |

| Density | 0.91 g/mL at 25 °C | [1][4][6] |

| Refractive Index (n²⁰/D) | 1.519 | [1][4][6] |

| Flash Point | 84 °C (183.2 °F) - closed cup | [1] |

| Melting Point | -45°C (estimate) | [4][6] |

| pKa | 8.05 ± 0.20 (Predicted) | [4] |

Section 2: Synthesis and Reactivity

The synthesis of this compound can be achieved through several established routes, with the choice of method often dictated by the desired scale and purity.

2.1. Synthetic Pathways

One common laboratory-scale synthesis involves the N-alkylation of aniline. A more specific method for preparing this compound is the reaction of bromobenzene with diisopropylamine.[4] Industrial production often favors the direct alkylation of aniline with propylene or isopropanol using various catalysts.[7] The regioselectivity of this alkylation (N-alkylation vs. C-alkylation) is highly dependent on the reaction conditions and the catalyst employed.[7]

Caption: General synthetic scheme for this compound.

2.2. Key Reactions and Mechanistic Insights

This compound's reactivity is primarily governed by the lone pair of electrons on the nitrogen atom and the aromatic ring. The bulky isopropyl groups sterically hinder the nitrogen, influencing its nucleophilicity and basicity.

-

Formation of Borane Adducts: this compound readily forms adducts with borane, which have been reported as hydroborating agents.[4] The thermal dissociation of these adducts can be a source of gaseous diborane.[4]

-

Nucleophilic Substitution: It can participate in nucleophilic substitution reactions, for instance, in the synthesis of 4-diisopropylamino benzonitrile.[3][4][8]

-

Oxidative Coupling: In the presence of strong oxidizing agents like SbCl₅, N,N-dialkylarylamines can undergo oxidative coupling to form N,N,N',N'-tetraalkylbenzidines.[1]

Section 3: Applications in Research and Drug Development

The unique properties of this compound make it a valuable building block and reagent in several areas of chemical synthesis, particularly in the pharmaceutical and agrochemical industries.

3.1. Intermediate in Pharmaceutical Synthesis

While its direct isomeric counterpart, 2,6-diisopropylaniline, is a well-known intermediate for pharmaceuticals like antihypertensives and antihistamines, this compound also serves as a precursor for various complex molecules in drug discovery.[7][9][10] Its role as a sterically hindered base is crucial in reactions where competing side reactions need to be minimized.

3.2. Precursor for Agrochemicals and Dyes

Similar to other dialkylanilines, this compound can be a precursor in the synthesis of certain agrochemicals and dyes.[7][9] The diisopropylamino group can act as a potent auxochrome in dye molecules.

3.3. Reagent in Organic Synthesis

This compound is employed as a non-nucleophilic base in various organic reactions. Its steric bulk prevents it from participating in nucleophilic attack, while its basicity is sufficient to deprotonate a range of acidic protons. It has been used in the synthesis of complex molecules such as 6-(4-bromophenyl)-3-methoxy-5-methyl-8-oxabicyclo[3.2.1]octa-3,6-dien-2-one.[3][4]

Caption: Key application areas of this compound.

Section 4: Experimental Protocol: Synthesis of 4-(Diisopropylamino)benzonitrile

This protocol details a representative synthesis utilizing this compound as a starting material. The causality behind each step is explained to provide a deeper understanding of the experimental design.

Objective: To synthesize 4-(diisopropylamino)benzonitrile from this compound via a formylation followed by conversion of the aldehyde to a nitrile.

Step 1: Vilsmeier-Haack Formylation

-

Rationale: The Vilsmeier-Haack reaction is a mild and efficient method for the formylation of electron-rich aromatic compounds like this compound.

-

Procedure:

-

In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, cool a solution of dimethylformamide (DMF) to 0 °C.

-

Slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature below 5 °C. Stir for 30 minutes to form the Vilsmeier reagent.

-

Add this compound dropwise to the Vilsmeier reagent at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture onto crushed ice and neutralize with a saturated sodium carbonate solution.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 4-(diisopropylamino)benzaldehyde.

-

Step 2: Conversion of Aldehyde to Nitrile

-

Rationale: A common method to convert an aldehyde to a nitrile is through the formation of an oxime followed by dehydration.

-

Procedure:

-

Dissolve the crude 4-(diisopropylamino)benzaldehyde in a suitable solvent such as ethanol.

-

Add hydroxylamine hydrochloride and a base (e.g., sodium acetate) to the solution.

-

Reflux the mixture for 1-2 hours until the formation of the oxime is complete (monitored by TLC).

-

Cool the reaction mixture and add a dehydrating agent (e.g., acetic anhydride).

-

Heat the mixture to reflux for an additional 1-2 hours.

-

After cooling, pour the mixture into water and extract the product with an organic solvent.

-

Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude 4-(diisopropylamino)benzonitrile by column chromatography or recrystallization.

-

Section 5: Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

5.1. Hazard Identification

This compound is classified with the following hazard statements:

The signal word for this chemical is "Warning".[1][4][5]

5.2. Recommended Personal Protective Equipment (PPE)

-

Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[11]

-

Skin Protection: Wear suitable protective gloves (e.g., nitrile rubber) and a lab coat.[12]

-

Respiratory Protection: Use in a well-ventilated area. If inhalation risk is high, use a respirator with an appropriate filter (e.g., type ABEK).[1]

5.3. Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing.[11] Avoid ingestion and inhalation.[11] Keep away from heat and sources of ignition.[11]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[11] It is light-sensitive and should be stored accordingly.[4]

5.4. First Aid Measures

-

Skin Contact: Immediately flush affected skin with plenty of water while removing contaminated clothing.[13] Wash the affected area thoroughly with soap and water.[13]

-

Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[11] Seek medical attention.[11]

-

Inhalation: Move to fresh air.[13] If symptoms persist, call a physician.

-

Ingestion: Do NOT induce vomiting.[11] Seek immediate medical attention.[11]

References

-

This compound | C12H19N | CID 61329 - PubChem. Available at: [Link]

-

Diisopropylaniline | C12H19N | CID 32484 - PubChem. Available at: [Link]

-

This compound (CAS 4107-98-6): Applications in Chemical Synthesis. Available at: [Link]

-

Understanding 2,6-Diisopropylaniline: Applications in Pharmaceuticals and Beyond. Available at: [Link]

-

Manufacturer of 2,6-Diisopropylaniline: Synthetic Route and Market Prospect. Available at: [Link]

-

Organic Syntheses Procedure. Available at: [Link]

-

SAFETY DATA SHEET. Available at: [Link]

-

Scheme 2 Synthesis of ligands and complexes. 2,6-diisopropylaniline... - ResearchGate. Available at: [Link]

-

Safety Data Sheet: 2,6-Diisopropylaniline - Chemos GmbH&Co.KG. Available at: [Link]

- A method for preparing 2, 6-diisopropylaniline and device - Google Patents.

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. scbt.com [scbt.com]

- 3. This compound, 97% | Fisher Scientific [fishersci.ca]

- 4. This compound | 4107-98-6 [chemicalbook.com]

- 5. This compound | C12H19N | CID 61329 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Page loading... [guidechem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. nbinno.com [nbinno.com]

- 9. nbinno.com [nbinno.com]

- 10. nbinno.com [nbinno.com]

- 11. fishersci.com [fishersci.com]

- 12. chemos.de [chemos.de]

- 13. N-ISOPROPYLANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

Synthesis of N,N-Diisopropylaniline: A Technical Guide for Chemical Researchers

Introduction

N,N-Diisopropylaniline is a sterically hindered tertiary amine that serves as a crucial intermediate and building block in the synthesis of a diverse array of organic compounds. Its applications span the pharmaceutical, agrochemical, and materials science sectors. The strategic placement of two isopropyl groups on the nitrogen atom imparts unique electronic and steric properties, influencing its reactivity and utility in complex molecular architectures. This technical guide provides an in-depth exploration of the primary synthetic pathways to this compound, offering field-proven insights into reaction mechanisms, experimental protocols, and comparative analysis of the methodologies. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the synthesis of this important chemical entity.

Core Synthetic Strategies

The synthesis of this compound is predominantly achieved through two robust and scalable methods: Reductive Amination of aniline with acetone and Direct N-Alkylation of aniline with isopropyl halides. The choice between these pathways is often dictated by factors such as reagent availability, desired purity, scalability, and the specific equipment at the researcher's disposal.

Pathway 1: Reductive Amination of Aniline with Acetone

Reductive amination is a highly efficient and widely employed method for the formation of carbon-nitrogen bonds.[1] This one-pot reaction proceeds through the in-situ formation of an imine or enamine intermediate, which is then reduced to the corresponding amine.[2][3] This approach is particularly advantageous as it minimizes the potential for over-alkylation, a common challenge in direct alkylation methods.[2]

Mechanistic Insights

The reductive amination of aniline with acetone to yield this compound is a two-step process that occurs in a single reaction vessel.

-

Iminium Ion Formation: The reaction is initiated by the nucleophilic attack of the aniline nitrogen on the carbonyl carbon of acetone. This is followed by dehydration to form an N-isopropylaniline intermediate after the first alkylation. A subsequent reaction with another equivalent of acetone forms an iminium ion. The formation of this iminium ion is often catalyzed by mildly acidic conditions, which protonate the hydroxyl group of the hemiaminal intermediate, facilitating its departure as a water molecule.[4]

-

Hydride Reduction: A reducing agent, typically a borohydride derivative, then delivers a hydride ion to the electrophilic carbon of the iminium ion, yielding the final this compound product.[5] The choice of reducing agent is critical for the success of the reaction. Milder reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are preferred as they selectively reduce the iminium ion in the presence of the starting ketone.[6][7]

Caption: Reductive amination pathway to this compound.

Experimental Protocol: Reductive Amination with Sodium Cyanoborohydride

This protocol is a self-validating system designed for high yield and selectivity.

Materials:

-

Aniline (1.0 eq)

-

Acetone (2.2 eq)

-

Sodium Cyanoborohydride (NaBH₃CN) (1.5 eq)

-

Methanol (solvent)

-

Acetic Acid (catalytic amount)

-

Dichloromethane (for workup)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

To a solution of aniline (1.0 eq) in methanol, add acetone (2.2 eq).

-

Add a catalytic amount of glacial acetic acid to the mixture to facilitate imine formation. Stir at room temperature for 1 hour.

-

In a separate flask, dissolve sodium cyanoborohydride (1.5 eq) in a minimal amount of methanol.

-

Slowly add the sodium cyanoborohydride solution to the aniline/acetone mixture. Caution: Hydrogen gas may be evolved.

-

Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, carefully quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Partition the residue between dichloromethane and a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purify the crude product by vacuum distillation.

Pathway 2: Direct N-Alkylation with Isopropyl Halides

Direct N-alkylation is a classical and straightforward approach for the synthesis of amines.[8] This method involves the nucleophilic substitution of a halide from an alkyl halide by the amine.[9] While conceptually simple, this pathway can be complicated by over-alkylation, leading to the formation of quaternary ammonium salts.[2] However, with careful control of reaction conditions, high yields of the desired tertiary amine can be achieved.

Mechanistic Insights

The direct N-alkylation of aniline with an isopropyl halide, such as isopropyl bromide, is a nucleophilic substitution reaction. The lone pair of electrons on the aniline nitrogen atom acts as a nucleophile, attacking the electrophilic carbon atom of the isopropyl bromide and displacing the bromide ion.

To drive the reaction to completion and to neutralize the hydrobromic acid byproduct, a base is typically employed. The choice of base and solvent system can significantly influence the reaction rate and selectivity. The use of a phase-transfer catalyst can be particularly effective in reactions where the reactants are in different phases.[2]

Caption: Direct N-alkylation pathway to this compound.

Experimental Protocol: Direct N-Alkylation with Isopropyl Bromide

This protocol is designed to favor the formation of the tertiary amine product.

Materials:

-

Aniline (1.0 eq)

-

Isopropyl Bromide (2.5 eq)

-

Potassium Carbonate (K₂CO₃) (3.0 eq)

-

Acetonitrile or Dimethylformamide (DMF) (solvent)

-

Water (for workup)

-

Ethyl Acetate (for extraction)

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a stirred suspension of potassium carbonate (3.0 eq) in acetonitrile or DMF, add aniline (1.0 eq).

-

Add isopropyl bromide (2.5 eq) dropwise to the mixture.

-

Heat the reaction mixture to 80 °C and maintain this temperature for 24-48 hours, or until the reaction is complete as monitored by TLC or GC-MS.

-

Cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Partition the residue between ethyl acetate and water.

-

Separate the organic layer and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.

-

Purify the crude product by vacuum distillation.

Comparative Analysis of Synthesis Pathways

| Parameter | Reductive Amination | Direct N-Alkylation |

| Starting Materials | Aniline, Acetone | Aniline, Isopropyl Halide |

| Key Reagents | Reducing Agent (e.g., NaBH₃CN) | Base (e.g., K₂CO₃) |

| Reaction Conditions | Mild (typically room temperature) | Elevated temperatures (e.g., 80 °C) |

| Selectivity | High for tertiary amine | Risk of over-alkylation to quaternary salt |

| Byproducts | Borate salts, water | Halide salts |

| Key Advantages | High selectivity, mild conditions | Simple reagents |

| Key Disadvantages | Requires a stoichiometric reducing agent | Potential for over-alkylation, harsher conditions |

| Reported Yield | Good to Excellent | Moderate to Good |

Purification of this compound

The final purity of this compound is critical for its subsequent applications. Vacuum distillation is the most common and effective method for purifying the crude product obtained from either synthetic route.[10]

Experimental Protocol: Vacuum Distillation

Apparatus:

-

Round-bottom flask

-

Short path distillation head with a condenser and vacuum adapter

-

Receiving flask

-

Heating mantle with a stirrer

-

Thermometer

-

Vacuum pump with a cold trap

Procedure:

-

Assemble the distillation apparatus, ensuring all joints are properly sealed with vacuum grease.

-

Place the crude this compound into the round-bottom flask with a magnetic stir bar.

-

Slowly apply vacuum to the system.

-

Once a stable vacuum is achieved, begin heating the distillation flask with the heating mantle while stirring.

-

Collect the fraction that distills at the boiling point of this compound at the corresponding pressure. The boiling point is approximately 95-96 °C at 11 mmHg.

-

Continue distillation until the desired product has been collected, leaving any higher-boiling impurities in the distillation flask.

-

Carefully release the vacuum and allow the apparatus to cool to room temperature before dismantling.

Conclusion

The synthesis of this compound can be effectively achieved through both reductive amination and direct N-alkylation pathways. The choice of method will depend on the specific requirements of the research, including scale, available reagents, and desired purity. Reductive amination offers a more selective route with milder conditions, while direct alkylation provides a simpler, albeit potentially less selective, alternative. Both methods, when followed by careful purification, can yield high-purity this compound suitable for a wide range of applications in chemical synthesis and drug discovery.

References

-

Reductive Amination of Ketones & Aldehydes With NaBH3CN. (2016, December 29). The Organic Chemistry Tutor. Retrieved from [Link]

-

Reductive Amination of Ketones & Aldehydes With NaBH3CN | Summary and Q&A. (2016, December 29). Glasp. Retrieved from [Link]

-

When reducing imines with NaBH3(CN), why doesn't the the -CN group attack the electrophilic carbon instead. (2021, February 14). Reddit. Retrieved from [Link]

-

Phase Transfer Catalysis. (2025, December 23). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]

-

phase transfer catalysis: catalyst screening, reaction development, and mechanism analysis by. (n.d.). CORE. Retrieved from [Link]

-

Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry. Retrieved from [Link]

-

Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. (2016, October 6). PMC - NIH. Retrieved from [Link]

-

Selective N-Alkylation of Aniline by Micellar Catalysis. (1997, December 1). PubMed. Retrieved from [Link]

- A kind of method for preparing N,N-dialkylaniline compound by alkylation of p-toluenesulfonic acid alkyl ester. (n.d.). Google Patents.

- Method of separating alkyl anilines. (n.d.). Google Patents.

-

N-Alkylation of aniline derivatives by a bipyridyl metal–organic framework supported cobalt catalyst. (n.d.). New Journal of Chemistry (RSC Publishing). Retrieved from [Link]

-

Selective N-alkylation of anilines in ionic liquids. (n.d.). Scilit. Retrieved from [Link]

-

Mechanism of Phase-Transfer Catalysis & Relevance to PTC Process Development. (n.d.). PTC Organics. Retrieved from [Link]

-

Phase Transfer Catalysis(Mechanism and Applications). (2020, August 27). YouTube. Retrieved from [Link]

-

Reductive Amination - Common Conditions. (n.d.). Organic Chemistry Data. Retrieved from [Link]

-

21.6: Synthesis of Amines by Reductive Amination. (2020, August 26). Chemistry LibreTexts. Retrieved from [Link]

-

Reductive Amination with Sodium Cyanoborohydride: N,N -Dimethylcyclohexylamine. (n.d.). Organic Syntheses. Retrieved from [Link]

-

Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

-

How To: Purify by Distillation. (n.d.). University of Rochester Department of Chemistry. Retrieved from [Link]

-

Synthesis and photoinitiating properties of N-substituted 2,6-diisopropylanilines. (n.d.). ResearchGate. Retrieved from [Link]

-

(PDF) Cs2CO3-Promoted Direct N-Alkylation: Highly Chemoselective Synthesis of N-Alkylated Benzylamines and Anilines. (n.d.). ResearchGate. Retrieved from [Link]

- Method of distilling aniline. (n.d.). Google Patents.

-

Purifying OTC Chemicals: Simple Distillation. (2012, January 8). YouTube. Retrieved from [Link]

Sources

- 1. Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. glasp.co [glasp.co]

- 5. m.youtube.com [m.youtube.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 8. files01.core.ac.uk [files01.core.ac.uk]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. How To [chem.rochester.edu]

solubility and stability of N,N-Diisopropylaniline

An In-depth Technical Guide to the Solubility and Stability of N,N-Diisopropylaniline

Introduction

This compound (CAS No. 4107-98-6) is a tertiary aromatic amine characterized by a benzene ring substituted with a diisopropylamino group.[1] The steric hindrance provided by the two isopropyl groups imparts unique chemical properties, making it a valuable intermediate in the synthesis of specialized chemicals and active pharmaceutical ingredients (APIs).[2][3] For researchers, scientists, and drug development professionals, a thorough understanding of its physicochemical properties, particularly its solubility and stability, is paramount for its effective handling, reaction optimization, formulation, and the assurance of final product quality and safety.

This guide provides a detailed examination of the , grounded in established scientific principles and analytical methodologies. It is designed to serve as a practical resource, explaining the causality behind experimental choices and providing robust protocols for its characterization.

Physicochemical Properties

A foundational understanding of the key physical and chemical properties of this compound is essential before exploring its solubility and stability.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₉N | |

| Molecular Weight | 177.29 g/mol | |

| Appearance | Colorless to pale yellow liquid | [4] |

| Boiling Point | 95-96 °C at 11 mmHg | |

| Density | 0.91 g/mL at 25 °C | |

| Refractive Index | n20/D 1.519 | |

| Flash Point | 84 °C (183.2 °F) - closed cup |

Solubility Profile

The solubility of this compound is dictated by its molecular structure: a nonpolar aromatic ring and two bulky, nonpolar isopropyl groups, combined with a polar tertiary amine nitrogen atom. The dominance of the large, nonpolar moiety governs its solubility characteristics.

Qualitative and Quantitative Solubility Data

| Solvent Type | Solvent | Solubility | Rationale for Interaction |

| Polar Protic | Water | Slightly miscible / <0.20 g/L | The large hydrophobic structure significantly outweighs the potential for hydrogen bonding with water, leading to very low solubility.[5][6] |

| Polar Protic | Ethanol | Miscible | The ethyl group of ethanol provides some nonpolar character to interact with the aniline, while its hydroxyl group can interact with the lone pair on the nitrogen.[5] |

| Polar Aprotic | Acetonitrile | Soluble | As a polar aprotic solvent, it can effectively solvate the molecule without the complexities of hydrogen bonding. |

| Nonpolar | Toluene | Soluble | "Like dissolves like"; the aromatic ring of toluene interacts favorably with the phenyl group of this compound via π-π stacking.[7] |

| Nonpolar | Diethyl Ether | Miscible | The nonpolar character of diethyl ether makes it an excellent solvent for the largely hydrophobic this compound.[5] |

Experimental Protocol for Solubility Determination

The following protocol describes a standard method for quantitatively determining the solubility of this compound in a given solvent system. This method is self-validating through the use of a calibrated analytical technique.

Objective: To determine the equilibrium solubility of this compound in a selected solvent at a specified temperature (e.g., 25 °C).

Methodology: Isothermal Shake-Flask Method

-

Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed, airtight container (e.g., a glass vial with a PTFE-lined cap). The excess solid (or liquid phase) ensures that a saturated solution is achieved.

-

Equilibration: Place the container in a constant temperature shaker bath set to 25 °C. Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required should be determined empirically by taking measurements at various time points (e.g., 12, 24, 36, 48 hours) until the concentration in solution remains constant.

-

Phase Separation: After equilibration, cease agitation and allow the mixture to stand undisturbed at the same temperature for several hours to allow the undissolved compound to settle. For robust separation, centrifuge the sample at a controlled temperature.

-

Sampling & Dilution: Carefully withdraw a known volume of the clear, supernatant liquid. Immediately dilute the aliquot with a suitable solvent (typically the mobile phase of the analytical method) to a concentration within the calibrated range of the analytical instrument. This step is critical to prevent precipitation upon cooling or solvent evaporation.

-

Quantification: Analyze the diluted sample using a validated, stability-indicating analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[2]

-

Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is reported as g/L or mg/mL.

Stability Profile and Degradation Pathways

This compound is stable under recommended storage conditions but can degrade under stress, impacting its purity and the safety of downstream products.[8] Key instabilities include sensitivity to light and incompatibility with strong oxidizing agents and acids.[4][8]

-

Thermal Stability: Thermal decomposition can lead to the release of hazardous vapors, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[8] Elevated temperatures can accelerate oxidation and other degradation reactions.

-

Oxidative Stability: Aromatic amines are susceptible to oxidation. The nitrogen lone pair can be oxidized, and the aromatic ring can undergo oxidative coupling, potentially leading to the formation of colored impurities and complex polymeric byproducts.[9] This is a critical parameter to control, and storage under an inert atmosphere is recommended.

-

Photostability: The compound is noted to be light-sensitive.[4][10] Exposure to UV or visible light can provide the energy to initiate free-radical degradation pathways. This photosensitivity is a common characteristic of N-alkylanilines, which can undergo photodegradation through mechanisms involving radical cation intermediates.[11]

-

pH Stability (Hydrolysis): While tertiary amines are generally resistant to hydrolysis, the compound's basicity (pKa of the conjugate acid is ~8.05) means it will be protonated and form a salt in acidic conditions.[10] Strong acidic conditions should be avoided as they can act as catalysts for other degradation pathways.

Forced Degradation (Stress Testing) Workflow

Forced degradation studies are essential in drug development to identify likely degradation products and establish the stability-indicating nature of analytical methods.

Caption: Workflow for a forced degradation study of this compound.

Analytical Methodologies for Stability Assessment

To accurately assess the stability of this compound, a robust, stability-indicating analytical method is required. Such a method must be able to separate the intact compound from any process-related impurities and degradation products.[12] High-Performance Liquid Chromatography (HPLC) is the technique of choice for this purpose.[2]

Protocol: Stability-Indicating HPLC-UV Method

This protocol outlines a reverse-phase HPLC method for the purity and stability analysis of this compound.[2]

Objective: To quantify this compound and separate it from potential degradation products.

-

System Preparation:

-

HPLC System: A standard HPLC system equipped with a UV detector, autosampler, and column oven.[2]

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[2] The C18 stationary phase provides excellent retention and separation for moderately nonpolar compounds like this compound.

-

Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v) with 0.1% phosphoric acid.[2] Acetonitrile is the organic modifier, and phosphoric acid is used to control the pH and ensure sharp peak shapes by suppressing the ionization of any residual silanol groups on the column.

-

Flow Rate: 1.0 mL/min.[2]

-

Column Temperature: 30 °C.[2] Maintaining a constant temperature ensures reproducible retention times.

-

Detection: UV at 254 nm.[2] The aromatic ring provides strong UV absorbance at this wavelength.

-

-

Sample and Standard Preparation:

-

Standard Solution: Accurately weigh approximately 25 mg of this compound reference standard and dissolve it in 25 mL of mobile phase to create a 1.0 mg/mL stock solution. Further dilute to a working concentration (e.g., 0.1 mg/mL).

-

Sample Solution: Prepare the sample (e.g., from a stability study) in the mobile phase to a similar target concentration as the working standard.

-

-

Analysis Workflow:

-

Equilibration: Equilibrate the column with the mobile phase until a stable baseline is achieved.

-

Injection: Inject a fixed volume (e.g., 10 µL) of the standard and sample solutions.[2]

-

Data Acquisition: Record the chromatograms for a sufficient run time to allow all components to elute.

-

-

Data Analysis:

-

Identification: The this compound peak is identified by comparing its retention time with that of the reference standard.

-

Quantification: Calculate the purity or remaining amount of this compound using the peak area. For purity, express the main peak area as a percentage of the total area of all peaks (Area % method). For assay, compare the sample peak area to the standard peak area.

-

Degradation Assessment: The formation of degradation products is indicated by the appearance of new peaks in the chromatograms of stressed samples. The method is considered "stability-indicating" if all degradation product peaks are baseline-resolved from the main peak and from each other.

-

Caption: A typical workflow for HPLC-UV analysis of this compound.

Conclusion

This compound is a hydrophobic molecule with limited aqueous solubility but good solubility in common organic solvents like ethanol, toluene, and diethyl ether. Its stability is a critical consideration; the compound is sensitive to light and incompatible with strong oxidizing agents and acids, with potential degradation pathways involving oxidation of the amine and aromatic ring. Proper storage—in tightly sealed containers, under an inert atmosphere, and protected from light—is crucial to maintain its integrity. The use of validated, stability-indicating analytical methods, such as the HPLC protocol detailed herein, is essential for monitoring its purity and characterizing its degradation profile, ensuring its suitability for high-stakes applications in pharmaceutical and chemical synthesis.

References

- Benchchem. (n.d.). Application Notes and Protocols for the Analytical Characterization of Diisopropylaniline Products.

- ChemicalBook. (n.d.). This compound | 4107-98-6.

- Sigma-Aldrich. (2025). SAFETY DATA SHEET - N-ethyl-N,N-diisopropylamine.

- Benchchem. (n.d.). Application Notes and Protocols: Safe Handling and Storage of 2,6-Diisopropylaniline in the Laboratory.

- Thermo Fisher Scientific. (2023). SAFETY DATA SHEET - N,N-Diisopropylethylamine.

- Sigma-Aldrich. (n.d.). This compound 97 4107-98-6.

- Fisher Scientific. (n.d.). This compound, 97%.

- TCI AMERICA. (n.d.). 2,6-Diisopropylaniline | 24544-04-5.

- ChemicalBook. (n.d.). 2,6-Diisopropylaniline | 24544-04-5.

- Chemdad Co., Ltd. (n.d.). This compound.

- ResearchGate. (2021). Separation and Characterization of Novel Degradation and Process Related Impurities of Bedaquiline Bulk Drug.

- Wikidata. (n.d.). This compound.

- ResearchGate. (n.d.). Photoinduced demethylation of 4-nitro-N,N-dimethylaniline.

- Journal of the Chemical Society B: Physical Organic. (n.d.). Amine oxidation. Part I. The oxidation of NN-dimethylaniline to crystal violet and methyl violet.

Sources

- 1. This compound - Wikidata [wikidata.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. This compound | 4107-98-6 [chemicalbook.com]

- 4. This compound, 97% | Fisher Scientific [fishersci.ca]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 2,6-Diisopropylaniline | 24544-04-5 [chemicalbook.com]

- 7. 2,6-Diisopropylaniline | 24544-04-5 | TCI AMERICA [tcichemicals.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. Amine oxidation. Part I. The oxidation of NN-dimethylaniline to crystal violet and methyl violet - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 10. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

A Technical Guide to the Steric Hindrance Effects in N,N-Diisopropylaniline

Abstract

N,N-Diisopropylaniline is a tertiary aromatic amine where the nitrogen atom is substituted with two bulky isopropyl groups. This substitution pattern induces significant steric strain that dictates the molecule's three-dimensional structure, spectroscopic characteristics, and chemical reactivity. Unlike its regioisomer 2,6-diisopropylaniline, where steric hindrance originates from groups ortho to the amine, the steric challenge in this compound arises directly at the nitrogen center and through its interaction with the aromatic ring. This guide provides a detailed examination of these steric effects, elucidating how the hindered environment around the nitrogen lone pair leads to a non-planar conformation, reduced nucleophilicity, and altered reactivity in electrophilic aromatic substitution. This resource is intended for researchers, scientists, and drug development professionals who utilize sterically hindered amines as non-nucleophilic bases, synthetic intermediates, or molecular scaffolds.

Introduction: Defining Steric Effects in N,N-Dialkylanilines

Steric effects are nonbonding interactions that influence the shape and reactivity of molecules by arising from the spatial arrangement of atoms.[1] In the context of N,N-dialkylanilines, the size of the alkyl groups on the nitrogen atom profoundly impacts the molecule's properties. While the nitrogen lone pair in a simple aniline can effectively donate electron density into the aromatic ring through resonance, this interaction is highly sensitive to the molecule's conformation.

This compound serves as an exemplary case study. The two bulky isopropyl groups introduce significant steric hindrance, which manifests in two primary ways:

-

Intra-group Repulsion: Steric clash between the two isopropyl groups.

-

Group-Ring Repulsion: Steric interactions between the isopropyl groups and the hydrogen atoms at the ortho positions of the phenyl ring.

This cumulative steric strain forces the diisopropylamino group to rotate out of the plane of the benzene ring, a critical conformational change that disrupts the alignment of the nitrogen's p-orbital with the ring's π-system.[2] This disruption of conjugation is the foundational reason for the unique reactivity of this compound, distinguishing it from less hindered analogues like N,N-dimethylaniline and its regioisomer, 2,6-diisopropylaniline.

Synthesis and Physicochemical Properties

This compound is typically synthesized via the N-alkylation of an aniline precursor or through the coupling of an aryl halide with diisopropylamine.[3] A common laboratory-scale preparation involves the reaction of bromobenzene with diisopropylamine. The key physicochemical properties of this liquid amine are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 4107-98-6 | [3] |

| Molecular Formula | C₁₂H₁₉N | [4] |

| Molecular Weight | 177.29 g/mol | [4] |

| Appearance | Liquid | |

| Boiling Point | 95-96 °C at 11 mmHg | [3] |

| Density | 0.91 g/mL at 25 °C | [3] |

| Refractive Index (n²⁰/D) | 1.519 | [3] |

Conformational Analysis and Structural Consequences of Steric Hindrance

The core of this compound's unique chemistry lies in its ground-state conformation. The steric repulsion between the bulky isopropyl groups and the ortho-hydrogens of the phenyl ring prevents the molecule from adopting a planar geometry. This forces the C(ipso)-N bond to rotate, twisting the diisopropylamino group relative to the plane of the aromatic ring.

This twisting has a profound electronic consequence: the p-orbital of the nitrogen atom, which contains the lone pair of electrons, is misaligned with the π-system of the benzene ring. This poor orbital overlap significantly diminishes the resonance donation of the nitrogen's lone pair into the ring, a phenomenon known as steric inhibition of resonance.[2]

This conformational constraint is the origin of the molecule's distinct spectroscopic and reactive properties.

Chemical Reactivity: A Tale of Two Personalities

The steric environment in this compound bifurcates its reactivity: the nitrogen center is a poor nucleophile but an effective base, while the aromatic ring is less activated towards electrophilic substitution than simpler dialkylanilines.

Basicity vs. Nucleophilicity

Like other sterically hindered amines such as N,N-diisopropylethylamine (Hünig's base), this compound is considered a non-nucleophilic base .[5][6]

-

Basicity: The nitrogen's lone pair remains available to abstract a proton (H⁺), which is a small and sterically unencumbered electrophile. Thus, the compound functions effectively as a Brønsted-Lowry base.

-

Nucleophilicity: The bulky isopropyl groups act as a shield, physically blocking the lone pair from attacking larger, sterically demanding electrophilic centers, such as sp³-hybridized carbons in alkyl halides or sp²-hybridized carbons in carbonyls.[6] This low nucleophilicity prevents it from participating in unwanted substitution side reactions, making it a valuable reagent in organic synthesis.

Electrophilic Aromatic Substitution (EAS)

The amino group of aniline is typically a powerful activating group and an ortho, para-director in electrophilic aromatic substitution reactions.[7][8] However, in this compound, the steric inhibition of resonance significantly dampens this activating effect.

-

Reduced Reactivity: Because the nitrogen lone pair's ability to donate electron density into the ring is diminished, the aromatic ring is less electron-rich and therefore less reactive towards electrophiles compared to N,N-dimethylaniline.[2]

-

Regioselectivity: The directing effect is overwhelmingly towards the para-position . The bulky diisopropylamino group physically obstructs the ortho positions, making an electrophilic attack at these sites highly unfavorable. The result is a pronounced selectivity for substitution at the sterically accessible para-carbon.

Applications in Synthesis

The unique properties of this compound make it a useful tool in organic synthesis.

-

Non-Nucleophilic Base: It is employed in reactions where a base is needed to scavenge protons without interfering with electrophilic centers elsewhere in the molecule, such as in certain elimination and condensation reactions.

-

Synthetic Intermediate: It serves as a precursor for other sterically demanding molecules. For example, it is used to synthesize 4-(diisopropylamino)benzonitrile and N,N,N′,N′-tetraisopropylbenzidine, compounds used in materials science and as chemical intermediates.[3]

-

Hydroborating Agents: Its borane adducts have been prepared and used as hydroborating agents in organic synthesis.[3] The thermal dissociation of these adducts can provide a source of gaseous diborane.

Experimental Protocols

Protocol 1: Synthesis of this compound via Buchwald-Hartwig Amination

This protocol describes a common method for forming the C-N bond between an aryl halide and a secondary amine.

Materials:

-

Bromobenzene

-

Diisopropylamine

-

Palladium(II) acetate [Pd(OAc)₂]

-

Racemic-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous Toluene

-

Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask under an argon atmosphere, add sodium tert-butoxide (1.4 mmol), palladium(II) acetate (0.01 mmol), and racemic-BINAP (0.015 mmol).

-

Reagent Addition: Evacuate and backfill the flask with argon three times. Add anhydrous toluene (10 mL), followed by bromobenzene (1.0 mmol) and diisopropylamine (1.2 mmol) via syringe.

-

Reaction Conditions: Seal the flask and heat the mixture to 80 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the bromobenzene is consumed.

-

Workup: Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel or by vacuum distillation to yield this compound.

Protocol 2: Para-Selective Bromination of this compound

This protocol demonstrates the high regioselectivity of electrophilic aromatic substitution.

Materials:

-

This compound

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (CH₃CN)

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: Dissolve this compound (1.0 mmol) in acetonitrile (10 mL) in a round-bottom flask equipped with a magnetic stir bar.

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. Add N-bromosuccinimide (1.0 mmol) portion-wise over 5 minutes, ensuring the temperature remains low.

-

Reaction Conditions: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2 hours.

-

Monitoring: Monitor the reaction for the disappearance of the starting material by TLC.

-

Workup: Upon completion, pour the reaction mixture into water (50 mL) and extract with diethyl ether (3 x 25 mL).

-

Purification: Combine the organic extracts, wash with 1 M sodium thiosulfate solution and then brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Analysis: The crude product, 4-bromo-N,N-diisopropylaniline, can be purified by column chromatography if necessary. Confirm the structure and regioselectivity by ¹H and ¹³C NMR spectroscopy.

Conclusion

The steric hindrance in this compound, originating from the two isopropyl groups on the nitrogen atom, is a dominant structural feature that profoundly governs its chemical behavior. It forces a non-planar conformation, inhibits resonance with the aromatic ring, and creates a sterically shielded nitrogen lone pair. These effects collectively render the molecule a poor nucleophile but a useful non-nucleophilic base, and they deactivate the aromatic ring while enforcing a strong preference for para-substitution in electrophilic reactions. For professionals in chemical synthesis and drug development, a thorough understanding of these structure-property relationships is essential for rationally designing synthetic routes and predicting the reactivity of hindered amine scaffolds.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 61329, this compound. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Importance of N-Isopropylaniline in Organic Synthesis. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 32484, Diisopropylaniline. Available from: [Link]

-

Bodnar, A. K., et al. Preparation of Hindered Aniline CyanH and Application in the Allyl-Ni-Catalyzed α,β-Dehydrogenation of Carbonyls. Organic Syntheses. Available from: [Link]

-

ResearchGate. Scheme 2 Synthesis of ligands and complexes. 2,6-diisopropylaniline.... Available from: [Link]

-

Grokipedia. Non-nucleophilic base. Available from: [Link]

-

ResearchGate. The crystal structure of the Schiff base (E)-2,6-diisopropyl-N-(pyridin-4-ylmethylene)aniline, C18H22N2. Available from: [Link]

- Google Patents. CN102701993B - A method for preparing 2, 6-diisopropylaniline and device.

-

Wikipedia. N,N-Diisopropylethylamine. Available from: [Link]

-

Wikipedia. 2,6-Diisopropylaniline. Available from: [Link]

-

The Automated Topology Builder (ATB) and Repository. 2,6-Diisopropylaniline | C12H19N | MD Topology | NMR | X-Ray. Available from: [Link]

-

MDPI. Unraveling the Nature of Hydrogen Bonds of “Proton Sponges” Based on Car-Parrinello and Metadynamics Approaches. Available from: [Link]

-

YouTube. Steric Hindrance | Organic Chemistry. Available from: [Link]

-

IRE Journals. Bond Angle and Twist Angle Calculation of Aniline and Its Reaction Products. Available from: [Link]

-

Wikipedia. Steric effects. Available from: [Link]

-

PubMed. The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. Available from: [Link]

-

Filo. Although N, N-dimethylaniline is extremely reactive toward electrophilic.... Available from: [Link]

-

Chemistry Steps. Reactions of Aniline. Available from: [Link]

-

PubMed. The first proton sponge-based amino acids: synthesis, acid-base properties and some reactivity. Available from: [Link]

-

ResearchGate. First Principle Computational Study on the Full Conformational Space of l -Proline Diamides. Available from: [Link]

-

BYJU'S. Electrophilic Substitution Reaction of Anilines. Available from: [Link]

-

MDPI. Computational Investigation of Conformational Properties of Short Azapeptides: Insights from DFT Study and NBO Analysis. Available from: [Link]

-

ResearchGate. Synthesis and Properties of 5,6-Bis(dimethylamino)acenaphthylene: The First Proton Sponge with Easily-Modified Basicity. Available from: [Link]

-

National Center for Biotechnology Information. Computational Study on the Conformations of Mitragynine and Mitragynaline. Available from: [Link]

-

PubMed. Computational Study on the Conformations of Mitragynine and Mitragynaline. Available from: [Link]

Sources

- 1. Steric effects - Wikipedia [en.wikipedia.org]

- 2. Although N, N-dimethylaniline is extremely reactive toward electrophilic .. [askfilo.com]

- 3. This compound | 4107-98-6 [chemicalbook.com]

- 4. This compound | C12H19N | CID 61329 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. grokipedia.com [grokipedia.com]

- 6. N,N-Diisopropylethylamine - Wikipedia [en.wikipedia.org]

- 7. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]

- 8. byjus.com [byjus.com]

An In-Depth Technical Guide to the Core Electronic Properties of N,N-Diisopropylaniline

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

N,N-Diisopropylaniline is a dialkylated aromatic amine with significant utility in organic synthesis, serving as a versatile intermediate and building block. Its electronic properties, governed by the interplay between the electron-donating diisopropylamino group and the aromatic π-system, are fundamental to its reactivity and potential applications in materials science and pharmacology. This guide provides a comprehensive overview of the core electronic characteristics of this compound, detailing both the theoretical framework and practical experimental methodologies for their elucidation. We will explore its molecular orbital landscape, spectroscopic behavior, and electrochemical properties, offering field-proven insights into the causality behind experimental choices and ensuring a self-validating system of protocols for robust characterization.

Introduction: The Significance of this compound

This compound (CAS 4107-98-6) is a tertiary amine characterized by a benzene ring substituted with a diisopropylamino group.[1][2] Unlike its isomer 2,6-diisopropylaniline, where the bulky isopropyl groups are on the ring, the N,N-disubstitution in this molecule directly influences the electronic nature of the nitrogen atom's lone pair.[3] This structural distinction has profound implications for its nucleophilicity, basicity, and, most importantly, its electronic and photophysical properties. Understanding these properties is crucial for its application in diverse fields, from the synthesis of specialized dyes and polymers to its role as a precursor in active pharmaceutical ingredients (APIs).[4] For instance, the energy of its frontier molecular orbitals will dictate its behavior in charge-transfer interactions, a key aspect in the design of organic electronic materials.

Theoretical Framework: Unveiling the Molecular Orbital Landscape

A fundamental understanding of the electronic properties of this compound begins with its molecular orbital (MO) theory. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of paramount importance as they dictate the molecule's ability to donate and accept electrons, respectively. The energy difference between these frontier orbitals, the HOMO-LUMO gap, is a critical parameter that correlates with the molecule's chemical reactivity and electronic transition energies.[5]

Theoretical calculations, such as those based on Density Functional Theory (DFT), provide invaluable insights into the MO structure. For analogous molecules like 2,6-diisopropylaniline, DFT calculations have been successfully employed to determine HOMO-LUMO energies and other global reactivity descriptors.[5] A similar computational approach for this compound would reveal the distribution and energies of its frontier orbitals, elucidating the electronic influence of the diisopropylamino group on the aniline core.

Below is a conceptual workflow for performing such a theoretical analysis.

Caption: A streamlined workflow for the spectroscopic characterization of this compound.

Electrochemical Analysis: Determining Frontier Orbital Energies

Cyclic voltammetry (CV) is an electrochemical technique that can be used to probe the redox properties of a molecule. [6]For this compound, the oxidation potential is of particular interest as it can be correlated with the energy of the HOMO. The ease with which an electron can be removed from the molecule (oxidation) is directly related to the energy of the highest occupied molecular orbital.

Experimental Protocol: Cyclic Voltammetry

-

Sample and Electrolyte Preparation:

-

Dissolve this compound (typically 1-5 mM) in an electrochemical grade solvent (e.g., acetonitrile or dichloromethane).

-

Add a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆) to ensure conductivity.

-

-

Electrochemical Cell Setup:

-

Use a three-electrode setup consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a silver pseudo-reference electrode), and a counter electrode (e.g., platinum wire).

-

-

Measurement:

-

De-aerate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15 minutes.

-

Perform a cyclic potential sweep, starting from a potential where no reaction occurs and sweeping towards more positive potentials to observe the oxidation event.

-

Record the resulting current as a function of the applied potential.

-

-

Data Analysis:

-

Determine the onset oxidation potential (E_ox) from the voltammogram.

-

The HOMO energy level can be estimated using the following empirical formula: E_HOMO = - (E_ox - E_ferrocene + 4.8) eV, where E_ferrocene is the oxidation potential of a ferrocene internal standard.

-

Synthesis and Purification: A Practical Approach

The synthesis of this compound typically involves the N-alkylation of aniline with an isopropylating agent. While specific high-yield protocols for the 2,6-isomer are more commonly reported, the general principles can be adapted. [4][7] Conceptual Synthesis Pathway

Caption: A generalized scheme for the synthesis and purification of this compound.

A common purification method for anilines involves removing primary and secondary amine impurities by refluxing with acetic anhydride, followed by fractional distillation under reduced pressure. [8]

Applications in Drug Development and Materials Science

The electronic properties of this compound are directly linked to its applications. In drug development, the nucleophilicity of the nitrogen atom, which is a function of the HOMO energy, is critical for its role as a synthetic intermediate. In materials science, the HOMO-LUMO gap and the potential for intramolecular charge transfer upon excitation are key determinants for its use in organic electronics, such as in the design of fluorescent probes and nonlinear optical materials. The solvatochromic properties of related N,N-dialkylanilines suggest that this compound could be a valuable component in sensors that respond to changes in environmental polarity. [9]

Conclusion

This technical guide has outlined a comprehensive approach to understanding and characterizing the core electronic properties of this compound. By combining theoretical calculations with experimental techniques such as UV-Vis and fluorescence spectroscopy and cyclic voltammetry, researchers can gain a deep understanding of its molecular orbital structure, electronic transitions, and redox behavior. These fundamental properties are intrinsically linked to its reactivity and functionality, providing a solid foundation for its application in both academic research and industrial development. The provided protocols offer a robust framework for obtaining reliable and reproducible data, empowering scientists and drug development professionals to fully leverage the potential of this versatile molecule.

References

- BenchChem. (2025).

- BenchChem. (2025). Theoretical Calculations on the Molecular Orbitals of 2,6-Diisopropylaniline: An In-depth Technical Guide.

- Bodnar, A. K., Turlik, A., Huang, D., Butcher, W., Lew, J. K., & Newhouse, T. R. (2021). Preparation of Hindered Aniline CyanH and Application in the Allyl-Ni-Catalyzed α,β-Dehydrogenation of Carbonyls. Organic Syntheses, 98, 263-288.

- ResearchGate. (n.d.). Normalised fluorescence spectra of I in n-decane (a), diisopropylamine (b) and methanol (c).

- BenchChem. (2025). Application Notes and Protocols for High-Yield Synthesis of 2,6-Diisopropylaniline.

- PubChem. (n.d.). Diisopropylaniline.

- Google Patents. (n.d.). CN106478423B - Synthesize N, the method for N- diisopropylethylamine.

- ResearchGate. (n.d.).

- PubChem. (n.d.). Diisopropylaniline.

- Pereira, C. S., Silva, A. M., & Reis, M. S. (2013). Solvatochromism as a new tool to distinguish structurally similar compounds. Scientific reports, 3(1), 1-5.

- Google Patents. (n.d.). JP2000103766A - Purification of 2,6-diisopropylaniline and production of triarylmethane or diarylmethane.

- PubChem. (n.d.). This compound.

- ChemicalBook. (2025). This compound.

- National Institutes of Health. (n.d.). The photophysical Characterisation of Novel 3,9-Dialkyloxy- and Diacyloxyperylenes.

- Bard, A. J., & Faulkner, L. R. (1992). The Application of Rapid Scan Cyclic Voltammetry and Digital Simulation to the Study of the Mechanism of Diphenylamine Oxidation, Radical Cation Dimerization, and Polymerization in Acetonitrile.

- Dogra, S. K., & Krishnamurthy, M. (1991). Solvatochromism and prototropism of diphenylamine and N-methyldiphenylamine: A comparative study by electronic spectra. Indian Journal of Chemistry, 30A, 393-397.

- da Silva, D. C., & Machado, A. E. (2014). Solvatochromism in Solvent Mixtures: A Practical Solution for a Complex Problem. Molecules, 19(11), 18865-18886.

- Sigma-Aldrich. (n.d.). This compound 97%.

- Thermo Fisher Scientific. (n.d.). This compound, 97% 5 g.

- CymitQuimica. (n.d.). 10-092546 - nn-diisopropylaniline | 4107-98-6.

- Bard, A. J., & Faulkner, L. R. (1992). Application of Fast Scan Cyclic Mechanistic Study of the Initial Stage of Electropolymerization of Aniline in Aqueous Solutions.

- LookChem. (n.d.).

- Ossila. (n.d.). Cyclic Voltammetry Uses | How to Read a Voltammogram.

Sources

- 1. This compound | C12H19N | CID 61329 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 4107-98-6 [chemicalbook.com]

- 3. Diisopropylaniline | C12H19N | CID 32484 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. ossila.com [ossila.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Purification of N,N-Dimethylaniline - Chempedia - LookChem [lookchem.com]

- 9. Solvatochromism as a new tool to distinguish structurally similar compounds - PMC [pmc.ncbi.nlm.nih.gov]

Authored by: Dr. Gemini, Senior Application Scientist

An In-depth Technical Guide to the Thermodynamic Properties of N,N-Diisopropylaniline

Introduction: Beyond Structure, Understanding Energetics

This compound (CAS 4107-98-6) is an N,N-dialkylated aromatic amine characterized by a benzene ring substituted with a diisopropylamino group.[1] This structure finds utility as a synthetic intermediate and building block in various chemical domains, including the synthesis of specialized dyes and molecules for materials science.[2][3][4] While its molecular structure dictates its basic reactivity, a comprehensive understanding of its thermodynamic properties is paramount for researchers, process chemists, and drug development professionals.